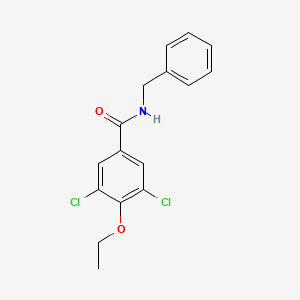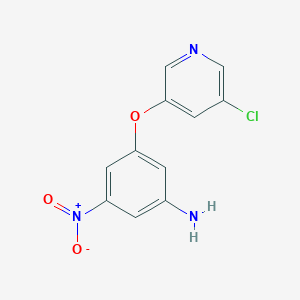
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline is an organic compound with the molecular formula C11H8ClN3O3 It is a derivative of pyridine and aniline, featuring both a nitro group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloropyridin-3-yl)oxy-5-nitroaniline typically involves the reaction of 5-chloro-3-pyridineboronic acid with 5-nitro-2-chloroaniline under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and organic solvents.
Major Products Formed
Reduction: 3-(5-aminopyridin-3-yl)oxy-5-nitroaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: More complex aromatic compounds.
Aplicaciones Científicas De Investigación
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(5-chloropyridin-3-yl)oxy-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom and pyridine ring can also participate in binding interactions with enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-[(5-chloro-3-pyridinyl)oxy]-N-ethyl-2-nitroaniline: Similar structure but with an ethyl group instead of an aniline moiety.
2-[(5-chloropyridin-3-yl)oxy]-3-nitropyridine: Similar structure but with a pyridine ring instead of an aniline ring.
Uniqueness
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Propiedades
IUPAC Name |
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-7-1-11(6-14-5-7)18-10-3-8(13)2-9(4-10)15(16)17/h1-6H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIYKXHYLNXYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CN=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cycloheptyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B5777186.png)
![(1Z)-1-[(5-FLUORO-1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-6-METHYL-1H,3H,4H,5H-FURO[3,4-C]PYRIDINE-3,4-DIONE](/img/structure/B5777191.png)
![Benzothiazole, 2-[(phenylmethyl)sulfonyl]-](/img/structure/B5777211.png)
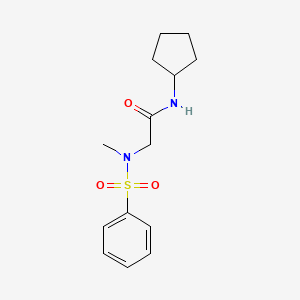
![N-[(4-nitrophenyl)methyl]adamantan-2-amine](/img/structure/B5777227.png)
![4-bromo-N-[(Z)-(3-oxo-2-phenylinden-1-ylidene)amino]benzamide](/img/structure/B5777235.png)
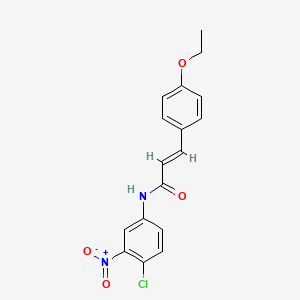
![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5777250.png)
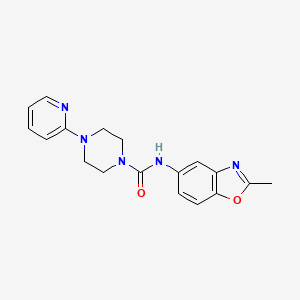
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5777259.png)
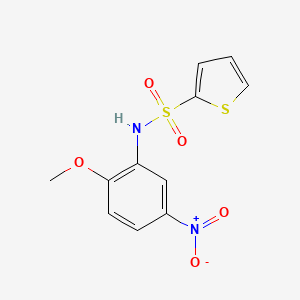
![N-(3-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5777274.png)
